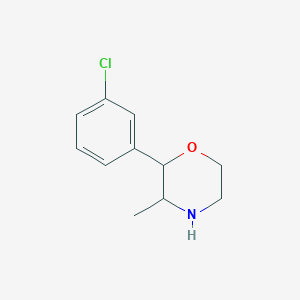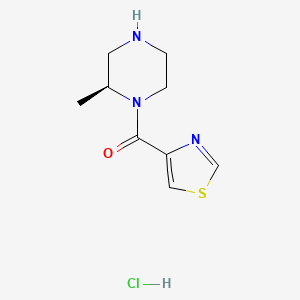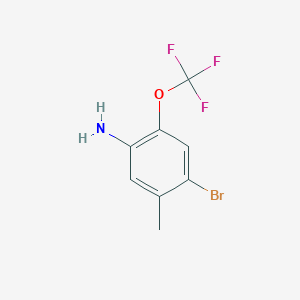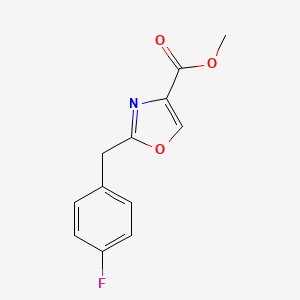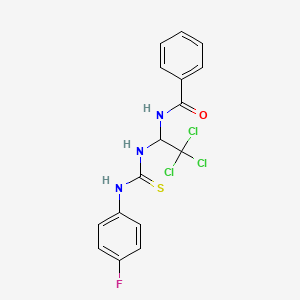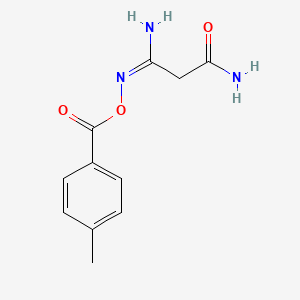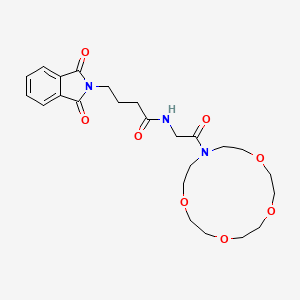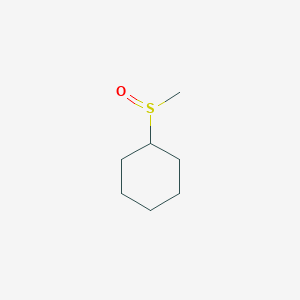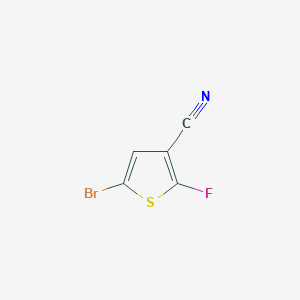
2,4-dichloro-N-(2-methyl-5-nitrophenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-ジクロロ-N-(2-メチル-5-ニトロフェニル)ベンザミドは、ベンザミド類に属する化学化合物です。ベンザミド類は、多様な生物活性を持つことが知られており、治療の可能性から医薬品化学で頻繁に使用されます。
製造方法
合成経路と反応条件
2,4-ジクロロ-N-(2-メチル-5-ニトロフェニル)ベンザミドの合成は、通常、複数段階のプロセスで行われます。一般的な方法の一つは、N-(2,4-ジクロロフェニル)-2-ニトロベンザミドを乾燥トルエン中でチオニルクロリドと反応させることから始まります。この反応により、2,4-ジクロロ-N-[クロロ(2-ニトロフェニル)メチレン]ベンゼンアミンという中間体が生成されます。 この中間体は、次に、トリエチルアミン存在下で2-メチル安息香酸と反応させると、最終生成物が得られます .
工業的生産方法
この化合物の工業的生産方法では、同様の合成経路がより大規模に使用される場合があります。自動反応器や連続フローシステムの使用により、生産プロセスの効率と収率を高めることができます。また、再結晶やクロマトグラフィーなどの精製工程により、最終生成物の純度が確保されます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-(2-methyl-5-nitrophenyl)benzamide typically involves a multi-step process. One common method starts with the reaction of N-(2,4-dichlorophenyl)-2-nitrobenzamide with thionyl chloride in dry toluene. This reaction produces an intermediate, 2,4-dichloro-N-[chloro(2-nitrophenyl)methylene]benzenamine. The intermediate is then treated with 2-methyl benzoic acid in the presence of triethylamine to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
化学反応の分析
反応の種類
2,4-ジクロロ-N-(2-メチル-5-ニトロフェニル)ベンザミドは、次のようなさまざまな化学反応を起こします。
酸化: 過マンガン酸カリウムや過酸化水素などの試薬によって促進されることがあります。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの一般的な還元剤を使用できます。
置換: 特にクロロ基で、ナトリウムメトキシドやカリウムtert-ブトキシドなどの試薬を用いて、求核置換反応が起こることがあります.
一般的な試薬と条件
酸化: 酸性媒体中の過マンガン酸カリウム。
還元: エタノール中の水素化ホウ素ナトリウム。
置換: メタノール中のナトリウムメトキシド。
生成される主要な生成物
酸化: 対応するカルボン酸の生成。
還元: アミンの生成。
置換: 置換ベンザミドの生成。
科学研究への応用
2,4-ジクロロ-N-(2-メチル-5-ニトロフェニル)ベンザミドは、さまざまな科学研究の用途で研究されてきました。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 酵素阻害剤としての可能性が研究されています。
医学: 抗炎症作用と鎮痛作用の可能性が調査されています。
産業: 農薬や医薬品の開発に使用されています.
科学的研究の応用
2,4-dichloro-N-(2-methyl-5-nitrophenyl)benzamide has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
作用機序
2,4-ジクロロ-N-(2-メチル-5-ニトロフェニル)ベンザミドの作用機序は、特定の分子標的との相互作用を伴います。活性部位に結合することで特定の酵素を阻害し、その活性を阻害することができます。この阻害は、炎症の抑制や疼痛緩和など、さまざまな生物学的効果をもたらす可能性があります。 この化合物は、シグナル伝達に関与する細胞経路とも相互作用する可能性があり、生物活性をさらに高めています .
類似化合物との比較
類似化合物
- 2,4-ジクロロ-N-(2-メチル-5-ニトロフェニル)カルボニルチオベンザミド
- 2,4-ジクロロ-N-(2-メチル-5-ニトロフェニル)-5-(4-モルホリニルスルホニル)ベンザミド
独自性
類似化合物と比較して、2,4-ジクロロ-N-(2-メチル-5-ニトロフェニル)ベンザミドは、その特定の置換パターンにより、独特の化学的および生物学的特性を持つことが特徴です。 クロロ基とニトロ基の組み合わせと、ベンザミドコアにより、さまざまな用途に適した汎用性の高い化合物となっています .
特性
分子式 |
C14H10Cl2N2O3 |
|---|---|
分子量 |
325.1 g/mol |
IUPAC名 |
2,4-dichloro-N-(2-methyl-5-nitrophenyl)benzamide |
InChI |
InChI=1S/C14H10Cl2N2O3/c1-8-2-4-10(18(20)21)7-13(8)17-14(19)11-5-3-9(15)6-12(11)16/h2-7H,1H3,(H,17,19) |
InChIキー |
LEAPIHRFYICYKA-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=C(C=C(C=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(5-Chloro-3-pyridyl)methyl]isoindoline-1,3-dione](/img/structure/B11717214.png)
